4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine
Overview
Description
4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine is a compound involved in the metabolism of N-glycans. It is systematically named this compound:phosphate alpha-D-mannosyltransferase . This compound is significant in biochemical processes, particularly in the degradation of host-derived N-glycans by certain anaerobic bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine involves the reaction between this compound and phosphate, resulting in the formation of N-acetyl-D-glucosamine and alpha-D-mannose 1-phosphate . This reaction is catalyzed by the enzyme 1,4-beta-mannosyl-N-acetylglucosamine phosphorylase, which is isolated from the anaerobic bacterium Bacteroides thetaiotaomicron .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research and production are conducted in laboratory settings, focusing on its enzymatic synthesis and characterization .
Chemical Reactions Analysis
Types of Reactions
4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine primarily undergoes phosphorolysis, a type of substitution reaction where a phosphate group replaces a glycosidic bond . This reaction is reversible and follows a sequential Bi Bi mechanism .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include phosphate and various glycoside hydrolases such as alpha-mannosidase, beta-N-acetylhexosaminidase, exo-alpha-sialidase, and endo-beta-N-acetylglucosaminidase . The reaction conditions typically involve anaerobic environments and specific pH levels conducive to enzyme activity .
Major Products Formed
The major products formed from the reactions involving this compound are N-acetyl-D-glucosamine and alpha-D-mannose 1-phosphate .
Scientific Research Applications
4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine involves its role as a substrate for the enzyme 1,4-beta-mannosyl-N-acetylglucosamine phosphorylase . This enzyme catalyzes the reversible phosphorolysis of the compound, converting it into N-acetyl-D-glucosamine and alpha-D-mannose 1-phosphate . The process is crucial for the degradation of N-glycans and the efficient use of ATP-stored energy in bacterial cells .
Comparison with Similar Compounds
4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine can be compared with other similar compounds such as:
Beta-1,4-mannooligosaccharide: Involved in similar metabolic pathways and enzymatic reactions.
Beta-1,4-mannosyl-N-acetylglucosamine phosphorylase: Shares the same enzyme class and participates in glycan metabolism.
The uniqueness of this compound lies in its specific role in the degradation of host-derived N-glycans by anaerobic bacteria, making it a valuable compound for studying bacterial metabolism and host-pathogen interactions .
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10+,11+,12-,13?,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEUJDWYNGMDBV-KTNASFDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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